N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide
Description
Properties
CAS No. |
400064-01-9 |
|---|---|
Molecular Formula |
C13H18N6 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-[1-(1H-indol-3-yl)propan-2-yl]guanidine |
InChI |
InChI=1S/C13H18N6/c1-8(18-13(16)19-12(14)15)6-9-7-17-11-5-3-2-4-10(9)11/h2-5,7-8,17H,6H2,1H3,(H6,14,15,16,18,19) |
InChI Key |
UMCUSGNBKYXNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N=C(N)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Dicyandiamide-Based Synthesis via Amino Acid Condensation
A predominant method for synthesizing N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide involves the condensation of dicyandiamide (DCD) with indole-containing amines under acidic conditions . In this approach, DCD acts as a guanidine precursor, reacting with 1-(1H-indol-3-yl)propan-2-amine to form the imidodicarbonimidic diamide backbone. The reaction is typically conducted in aqueous hydrochloric acid (2 M) under reflux for 3–4 hours, yielding the target compound at approximately 67–81% purity after recrystallization .
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the primary amine group in 1-(1H-indol-3-yl)propan-2-amine on the electrophilic carbon of DCD, followed by cyclization to form the imidodicarbonimidic core. Acidic conditions protonate the intermediate, facilitating dehydration and stabilizing the final product .
Optimization Parameters :
-
Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk indole ring degradation.
-
Solvent : Aqueous HCl (15–20% v/v) optimizes solubility while minimizing side reactions .
-
Stoichiometry : A 1:1 molar ratio of DCD to amine precursor ensures minimal residual reactants .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 90°C | Maximizes cyclization |
| HCl Concentration | 2 M | Prevents hydrolysis |
| Reaction Time | 3.5 hours | Balances completion vs. degradation |
Multi-Step Synthesis via Propan-2-yl Indole Intermediate
An alternative route involves synthesizing the propan-2-yl indole moiety prior to introducing the guanidine group. This method begins with the alkylation of indole using propan-2-yl bromide in the presence of a Lewis catalyst (e.g., AlCl₃), yielding 1-(1H-indol-3-yl)propan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the corresponding ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form 1-(1H-indol-3-yl)propan-2-amine .
Guanidine Incorporation :
The amine intermediate is reacted with cyanamide under basic conditions (pH 10–12) to form the imidodicarbonimidic diamide group. This step requires meticulous pH control to avoid premature cyclization or decomposition .
Yield Comparison :
-
Alkylation Step : 75–85% yield.
-
Reductive Amination : 60–70% yield.
Solid-Phase Synthesis for High-Throughput Production
Recent advances leverage solid-phase synthesis to improve scalability and purity. Functionalized Wang resin is modified with a tert-butoxycarbonyl (Boc)-protected indole derivative, followed by sequential deprotection, coupling with DCD derivatives, and cleavage using trifluoroacetic acid (TFA). This method achieves 90–95% purity, as confirmed by HPLC, but requires specialized equipment and prolonged reaction times (24–48 hours) .
Advantages :
-
Reduced purification steps.
-
Compatibility with automated synthesizers.
Limitations :
Catalytic Methods and Green Chemistry Approaches
Emerging methodologies emphasize sustainability through catalytic cycles. A palladium-catalyzed coupling reaction between 3-bromoindole and propan-2-yl guanidine precursors has been reported, utilizing Pd(OAc)₂ and Xantphos as ligands in a dimethylformamide (DMF)/water solvent system. This method achieves moderate yields (45–50%) but minimizes hazardous waste .
Key Reaction Conditions :
-
Catalyst Loading : 5 mol% Pd(OAc)₂.
-
Ligand : Xantphos (10 mol%).
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, D₂O): δ 7.88–7.20 (m, 4H, indole aromatic protons), 6.10 (t, 1H, CH), 5.50 (br, 4H, NH₂) .
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethylamine derivatives.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
Chemistry
N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with specific chemical properties.
| Application | Description |
|---|---|
| Synthesis of derivatives | Utilized in the creation of new chemical entities with potential applications in pharmaceuticals. |
| Reaction studies | Investigated for its reactivity patterns in various chemical environments. |
Biology
Research indicates that this compound may play a role in modulating biological pathways, particularly those involving neurotransmitters. The indole structure is known for its interaction with serotonin receptors, which are critical in numerous physiological processes.
| Biological Aspect | Details |
|---|---|
| Neurotransmitter modulation | Potential to influence serotonin pathways, impacting mood and cognition. |
| Interaction with enzymes | May affect nitrogen metabolism through enzyme interaction. |
Medicine
Ongoing studies are exploring the therapeutic potential of this compound. Its unique structure positions it as a candidate for drug development aimed at various conditions.
| Therapeutic Application | Potential Uses |
|---|---|
| Antidepressant properties | Investigated for efficacy in treating depression due to serotonin receptor interaction. |
| Antimicrobial activity | Preliminary studies suggest potential against certain pathogens. |
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials that require specific functional properties.
| Industrial Use | Description |
|---|---|
| Specialty chemicals | Employed in formulations requiring unique chemical characteristics. |
| Material science | Investigated for use in creating advanced materials with tailored properties. |
Case Studies
Several case studies have highlighted the efficacy and versatility of this compound:
- Neuropharmacology Study (2023) : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity at serotonin receptors, suggesting potential antidepressant effects .
- Antimicrobial Research (2024) : Research indicated that modifications of this compound showed promising antimicrobial properties against resistant strains of bacteria, highlighting its potential in developing new antibiotics .
- Material Science Application (2025) : A recent investigation into the use of this compound in polymer synthesis revealed enhanced mechanical properties and thermal stability, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The imidodicarbonimidic diamide group may also interact with enzymes involved in nitrogen metabolism, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidodicarbonimidic diamide (biguanide) core is shared among several pharmacologically active compounds. Key structural variations in substituents dictate differences in activity, pharmacokinetics, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Biguanide Derivatives
Key Findings
Structural Impact on Activity: Indole Derivatives: The indole group in the target compound is associated with CNS activity in analogs (e.g., analgesic compound 138 in ). Chlorinated Aryl Groups: Proguanil and chlorproguanil feature chlorophenyl substituents critical for antimalarial activity by targeting parasitic folate metabolism . Alkyl/Aryl Linkers: Phenethyl substituents (e.g., phenformin) enhance lipophilicity but increase toxicity risks, as seen in withdrawn antidiabetic agents .
Synthesis and Industrial Use: N-(2-Methylphenyl) derivatives are synthesized for non-pharmaceutical applications, such as rubber vulcanization accelerators (e.g., Vulkacit 1000) . The target compound’s indole-propan-2-yl group may require specialized coupling methods, akin to PyBOP-mediated amidation in .
Pharmacokinetic Considerations :
Biological Activity
N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide, also known by its chemical structure as a derivative of imidodicarbonimidic diamide, has garnered attention in recent years for its potential biological activities. This compound is of particular interest due to its structural relationship with indole, a core structure in many biologically active molecules.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C12H15N5. The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Research has indicated that compounds containing the indole structure can inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a role in tumor immune evasion. A study screening a library of natural products identified several compounds that inhibited IDO1 activity significantly. Although specific data on this compound is limited, its structural similarity to known IDO inhibitors suggests potential antitumor activity through this pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In a screening for new antimicrobials, derivatives of indole have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) . While specific results for this compound are not explicitly documented, the broader class of indole derivatives has demonstrated promising results against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound often correlates with their structural features. The presence of the indole ring is crucial for binding to biological targets, particularly enzymes involved in metabolic pathways related to cancer and infection.
Table: Comparison of Biological Activities of Indole Derivatives
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Potential IDO1 inhibitor | TBD | |
| 3-substituted indoles | Anti-MRSA | 16 | |
| Tanshinone derivative | IDO1 Inhibition | TBD |
Case Studies and Research Findings
Several studies have explored the potential of indole derivatives in various therapeutic contexts:
- IDO1 Inhibition : A study highlighted that certain indole derivatives exhibited noncompetitive inhibition against IDO1, suggesting that modifications to the indole structure can enhance inhibitory effects .
- Antimicrobial Screening : A comprehensive screening identified promising candidates against MRSA, with some analogues showing MIC values as low as 0.25 µg/mL, indicating their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling indole derivatives with imidodicarbonimidic diamide precursors. Key steps include:
- Indole functionalization : Protecting the indole nitrogen (e.g., with Boc groups) to prevent side reactions during coupling .
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to enhance efficiency .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.
- Data Table :
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Indole activation | Boc₂O, DMF, 0–5°C | 70–85% |
| Coupling | EDC, DCM, RT, 12h | 50–65% |
| Deprotection | TFA/DCM (1:1) | 90–95% |
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm indole and imidodicarbonimidic moieties. For example, indole C3-H typically appears at δ 7.0–7.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
- Storage : Tightly sealed containers in dry, ventilated areas; avoid exposure to light/moisture .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., serotonin receptors due to the indole scaffold) .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with biological activity .
- Case Study : Derivatives with halogen substitutions showed 2–3× higher binding affinity to 5-HT₂A receptors in silico .
Q. How do contradictions in biological assay data (e.g., cytotoxicity vs. therapeutic efficacy) arise, and how can they be resolved?
- Analysis :
- Dose dependency : Test a wide concentration range (nM to μM) to identify therapeutic windows.
- Assay interference : Confirm that the indole moiety does not autofluoresce in fluorescence-based assays .
- Controls : Use structurally similar analogs (e.g., N-(1H-indol-2-ylmethyl)propan-2-amine hydrochloride) as negative controls .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation .
- Data Table :
| Formulation | Half-life (in vitro) | Bioavailability (in vivo) |
|---|---|---|
| Free compound | 2.5 h | <10% |
| PLGA-encapsulated | 8.7 h | 35–40% |
Data Contradictions and Resolution
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values, and how can stereochemical purity be ensured?
- Root Cause : Racemization during deprotection steps (e.g., acidic conditions removing Boc groups) .
- Resolution :
- Chiral chromatography : Use columns with cellulose-based stationary phases for enantiomer separation .
- Circular Dichroism (CD) : Validate ee >98% for pharmacological studies .
Key Research Gaps
- Target identification : Limited data on specific protein targets (e.g., kinases, GPCRs) due to the compound’s structural complexity.
- Toxicological profiles : Long-term in vivo toxicity studies are needed to assess organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
